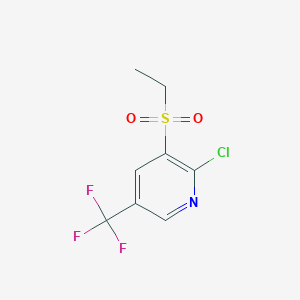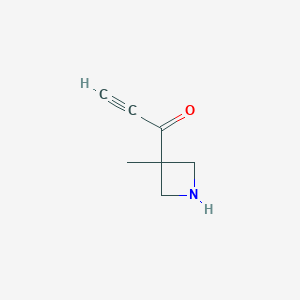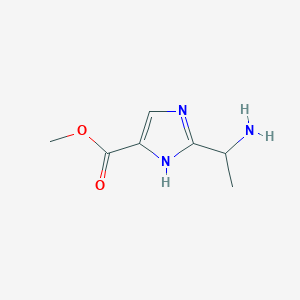![molecular formula C10H22N2 B13208801 [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine is a chemical compound with the molecular formula C10H22N2. It is also known by its IUPAC name, N1-methyl-N4-((2-methylcyclopropyl)methyl)butane-1,4-diamine dihydrochloride . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine involves several steps. One common synthetic route includes the reaction of 4-bromobutylamine with 2-methylcyclopropylmethanamine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions generally yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amines. Common reagents for these reactions include alkyl halides and aryl halides.
Wissenschaftliche Forschungsanwendungen
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: It has potential applications in drug discovery and development. Researchers use it to explore new therapeutic agents and understand their mechanisms of action.
Industry: It is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine involves its interaction with specific molecular targets. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine can be compared with other similar compounds, such as:
N-Methyl-1,4-butanediamine: This compound has a similar structure but lacks the cyclopropyl group. It is used in similar applications but may have different reactivity and biological activity.
Cyclopropylmethylamine: This compound contains the cyclopropyl group but lacks the butyl chain. It is used in the synthesis of various organic compounds and has different chemical properties.
N-Methylcyclopropylamine: This compound has a similar structure but with a different substitution pattern. It is used in research and development for studying reaction mechanisms and developing new synthetic methodologies.
The uniqueness of this compound lies in its combination of the butyl chain and the cyclopropyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N-methyl-N'-[(2-methylcyclopropyl)methyl]butane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c1-9-7-10(9)8-12-6-4-3-5-11-2/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
QRVYPWDPWFXDQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1CNCCCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)

![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)




![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)

